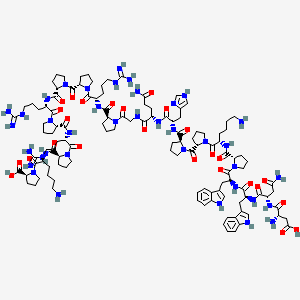
1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride is a chemical compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and chemical properties, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods: In industrial settings, the production of this compound may involve transition metal-free methodologies, which are environmentally benign and sustainable. These methods include the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxyphthalimide esters, which are suitable for electrochemical decarboxylative C3 alkylation under metal- and additive-free conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical decarboxylative C3 alkylation can yield a wide range of alkylated quinoxalin-2(1H)-ones .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride has robust applications in various fields:
- Chemistry : Used in the synthesis of complex organic molecules.
- Biology : Investigated for its potential biological activities.
- Medicine : Explored for its pharmacological properties.
- Industry : Utilized in the development of new materials and chemicals .
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of quinoxalin-2(1H)-one, which can influence various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Quinoxalin-2(1H)-one
- 3-Alkylated quinoxalin-2(1H)-ones
- Coumarins
Uniqueness: 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride stands out due to its specific functionalization and the environmentally benign synthetic routes used in its production. This makes it a valuable compound in sustainable chemistry .
Eigenschaften
Molekularformel |
C11H14ClN3O |
|---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
1-ethyl-3-(methylamino)quinoxalin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15;/h4-7H,3H2,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
PWVJACGVUITJER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)





